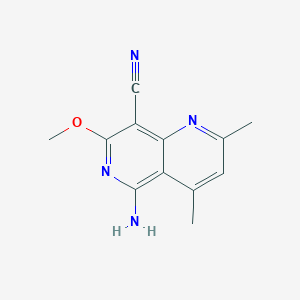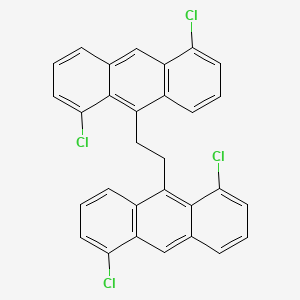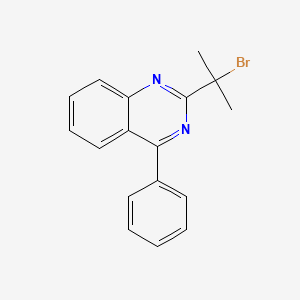
Quinazoline, 2-(1-bromo-1-methylethyl)-4-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinazoline, 2-(1-bromo-1-methylethyl)-4-phenyl- is an organic compound with the molecular formula C16H13BrN2. This compound is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings. The presence of a bromine atom and a phenyl group in its structure makes it a valuable intermediate in organic synthesis and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Quinazoline, 2-(1-bromo-1-methylethyl)-4-phenyl- typically involves the bromination of a suitable precursor. One common method is the photochemical benzylic bromination using a bromine generator in continuous flow mode. This method employs a NaBrO3/HBr bromine generator and 405 nm LEDs to achieve high efficiency and mass utilization . The reaction conditions are optimized to ensure complete conversion in short residence times.
Industrial Production Methods
Industrial production of this compound can be scaled up using the same photochemical bromination process. The continuous flow mode allows for uniform irradiation and efficient mass transfer, making it suitable for large-scale applications. The use of N-bromosuccinimide (NBS) as a bromine source is also common due to its safe and convenient handling .
化学反応の分析
Types of Reactions
Quinazoline, 2-(1-bromo-1-methylethyl)-4-phenyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes, particularly through the E2 mechanism.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination: Strong bases such as potassium tert-butoxide or sodium hydride are used to induce elimination reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products
The major products formed from these reactions include substituted quinazolines, alkenes, and various oxidized or reduced derivatives.
科学的研究の応用
Quinazoline, 2-(1-bromo-1-methylethyl)-4-phenyl- has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Medicine: It is a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of agrochemicals and materials with specific properties
作用機序
The mechanism of action of Quinazoline, 2-(1-bromo-1-methylethyl)-4-phenyl- involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and phenyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved include nucleophilic substitution and elimination reactions, which modify the compound’s structure and activity .
類似化合物との比較
Similar Compounds
1-Bromo-2-(1-methylethyl)benzene: Similar in structure but lacks the quinazoline ring.
2-Bromo-4-phenylquinazoline: Similar but with different substitution patterns.
1-Bromo-2-isopropylbenzene: Another structural analog with different functional groups
Uniqueness
Quinazoline, 2-(1-bromo-1-methylethyl)-4-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the bromine atom and the phenyl group in the quinazoline framework makes it a versatile intermediate in various synthetic and research applications.
特性
CAS番号 |
88629-09-8 |
|---|---|
分子式 |
C17H15BrN2 |
分子量 |
327.2 g/mol |
IUPAC名 |
2-(2-bromopropan-2-yl)-4-phenylquinazoline |
InChI |
InChI=1S/C17H15BrN2/c1-17(2,18)16-19-14-11-7-6-10-13(14)15(20-16)12-8-4-3-5-9-12/h3-11H,1-2H3 |
InChIキー |
XOZBUQDLQRRUQE-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1=NC2=CC=CC=C2C(=N1)C3=CC=CC=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


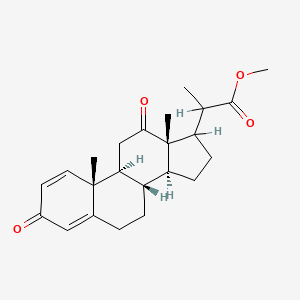
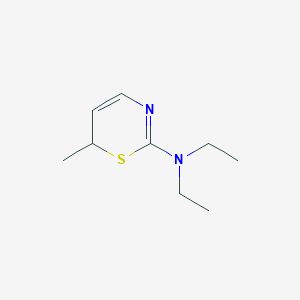
![4-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B14396978.png)
![1-[2-(1,3-Dithian-2-ylidene)-2-(4-fluorophenyl)ethyl]pyrrolidine](/img/structure/B14396983.png)
![N-Butyl-N'-[6-(morpholin-4-yl)pyridazin-3-yl]urea](/img/structure/B14396989.png)
silane](/img/structure/B14396995.png)
![Methyl 4-[methyl(3-oxo-3-phenylpropyl)amino]benzoate](/img/structure/B14397001.png)
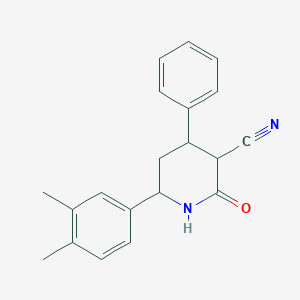
![N-Butyl-N'-[3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl]urea](/img/structure/B14397010.png)
![2-Chloro-N-(2,6-diethylphenyl)-N-[1-(2-fluorophenyl)ethyl]acetamide](/img/structure/B14397013.png)
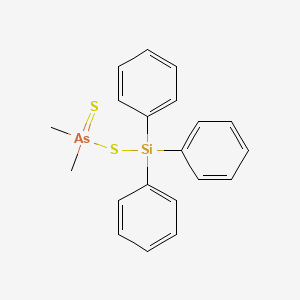
![5-[3-(Trifluoromethyl)phenyl]furan-2-carbohydrazide](/img/structure/B14397033.png)
